
N,N-diethyl-4-(4-((4-methylthiazol-2-yl)methyl)piperazine-1-carbonyl)benzenesulfonamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethyl-4-(4-((4-methylthiazol-2-yl)methyl)piperazine-1-carbonyl)benzenesulfonamide hydrochloride is a useful research compound. Its molecular formula is C20H29ClN4O3S2 and its molecular weight is 473.05. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N,N-diethyl-4-(4-((4-methylthiazol-2-yl)methyl)piperazine-1-carbonyl)benzenesulfonamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of neuroprotection and anticancer applications. This article reviews the biological activity of this compound based on diverse research findings, case studies, and structure-activity relationship (SAR) analyses.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazole moiety, which is known for its diverse biological activities. The chemical formula is represented as:
This structure includes functional groups that are pivotal for its interaction with biological targets.
1. Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of compounds related to this compound. For instance, derivatives containing thiazole rings have been shown to inhibit neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative diseases like Parkinson's disease (PD). A study reported that certain thiazole derivatives exhibited significant nNOS inhibition with an IC50 value indicating effective neuroprotection in models of PD .
Table 1: Summary of Neuroprotective Activity
Compound | Target | IC50 (µM) | Effect |
---|---|---|---|
Compound 18 | nNOS | 66.73 | Neuroprotective in PD model |
N,N-diethyl derivative | nNOS | Not specified | Potential neuroprotective activity |
2. Anticancer Activity
The anticancer properties of thiazole-containing compounds have also been a focal point of research. Studies indicate that structural modifications, such as the presence of the piperazine ring and sulfonamide groups, enhance cytotoxic activity against various cancer cell lines.
Case Study: Antitumor Activity
In a comparative study, several thiazole derivatives were synthesized and evaluated for their cytotoxic effects against cancer cell lines. The compound demonstrated significant activity with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .
Table 2: Antitumor Activity Data
Compound | Cell Line | IC50 (µg/mL) | Comparison to Doxorubicin |
---|---|---|---|
Compound 9 | Jurkat (Bcl-2) | 1.61 ± 1.92 | More potent |
Compound 10 | A-431 | 1.98 ± 1.22 | Comparable |
Structure-Activity Relationship (SAR)
The SAR analysis reveals critical insights into how modifications to the molecular structure influence biological activity:
- Thiazole Ring : Essential for both neuroprotective and anticancer activities.
- Piperazine Substitution : Enhances binding affinity to target proteins.
- Sulfonamide Group : Contributes to increased solubility and bioavailability.
常见问题
Q. Basic: What are the optimal synthetic routes and purification methods for this compound to ensure high yield and purity?
Methodological Answer:
The synthesis typically involves multi-step coupling reactions, including:
- Piperazine-thiazole coupling : Reacting 4-methylthiazole-2-carbaldehyde with piperazine derivatives under reductive amination conditions (e.g., NaBH3CN in DMF) .
- Sulfonamide formation : Condensation of the intermediate benzenesulfonyl chloride with diethylamine in dichloromethane (DCM) using triethylamine (Et3N) as a base .
- Final purification : Normal-phase chromatography (e.g., 10% methanol/0.1% NH4OH in DCM) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. Basic: Which analytical techniques are most effective for confirming structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regioselectivity of the piperazine-thiazole linkage and sulfonamide formation (e.g., δ 2.4 ppm for methylthiazol protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 535.2) and detects trace impurities .
- HPLC-PDA : Assesses purity (>98%) using a C18 column with acetonitrile/water gradients .
Q. Advanced: How can researchers assess receptor selectivity across neurotransmitter systems?
Methodological Answer:
- Radioligand Binding Assays : Screen against dopamine (D2, D3), serotonin (5-HT1A, 5-HT2A), and sigma receptors at concentrations ≤10 μM .
- Functional Selectivity : Use cAMP accumulation assays (for GPCRs) or calcium flux assays (e.g., FLIPR) to differentiate agonist/antagonist activity .
- Cross-Reactivity Panels : Test against off-target kinases (e.g., EGFR, PKC) to rule out nonspecific interactions .
Q. Advanced: What strategies resolve contradictions between in vitro binding data and in vivo outcomes?
Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma/tissue exposure levels via LC-MS/MS to confirm bioavailability .
- Metabolite Screening : Identify active metabolites using liver microsomes or hepatocyte models .
- Dose-Response Alignment : Adjust in vivo doses to match in vitro IC50 values, accounting for protein binding (e.g., equilibrium dialysis) .
Q. Advanced: What methodologies evaluate solubility and formulation stability?
Methodological Answer:
- pH-Solubility Profile : Test solubility in buffers (pH 1.2–7.4) using shake-flask methods .
- Lipid-Based Formulations : Screen excipients (e.g., Labrasol, Capmul MCM) via ternary phase diagrams .
- Accelerated Stability Studies : Store formulations at 25°C/60% RH and 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
Q. Advanced: How can QSAR models optimize bioactivity predictions for analogs?
Methodological Answer:
- Descriptor Selection : Use 3D molecular fields (CoMFA) and logP values to correlate thiazole/piperazine modifications with D3 receptor affinity .
- Validation Metrics : Apply leave-one-out cross-validation (q2 > 0.6) and external test sets (R2 > 0.5) .
- Scaffold Hopping : Replace the methylthiazol group with benzothiazole or oxadiazole moieties while maintaining sulfonamide H-bond donors .
Q. Advanced: What in vitro models identify metabolic pathways?
Methodological Answer:
- Liver Microsome Assays : Incubate with human/rat microsomes (1 mg/mL) and NADPH; analyze metabolites via UPLC-QTOF .
- Reactive Intermediate Trapping : Use glutathione (GSH) to detect thiol adducts from potential thiazole ring oxidation .
- CYP Inhibition Screening : Test against CYP3A4, 2D6, and 2C9 isoforms to predict drug-drug interactions .
属性
IUPAC Name |
N,N-diethyl-4-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazine-1-carbonyl]benzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3S2.ClH/c1-4-24(5-2)29(26,27)18-8-6-17(7-9-18)20(25)23-12-10-22(11-13-23)14-19-21-16(3)15-28-19;/h6-9,15H,4-5,10-14H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEGWRMRRSWQAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=NC(=CS3)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。